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Compound of Interest

Compound Name: TAT (47-57), FAM-labeled

Cat. No.: B12400879

Get Quote

The HIV-1 transactivator of transcription (TAT) peptide, specifically the minimal transduction

domain spanning residues 47–57 (YGRKKRRQRRR), remains the gold standard for Cell-

Penetrating Peptides (CPPs). Due to its high density of arginine and lysine residues, TAT (47-

57) is highly cationic, enabling it to transport macromolecular cargo across otherwise

impermeable lipid bilayers[1].

When conjugated to 5(6)-Carboxyfluorescein (FAM) at the N-terminus (yielding a ~2031 Da

fluorescent construct), the peptide becomes a powerful tool for real-time intracellular

tracking[2]. However, tracking FAM-TAT (47-57) requires a deep understanding of its uptake

causality:

Electrostatic Anchoring: The peptide first binds to negatively charged heparan sulfate

proteoglycans (HSPGs) on the extracellular matrix.

Internalization: At physiological temperatures (37°C), the peptide is internalized primarily via

lipid-raft-dependent macropinocytosis and, to a lesser extent, clathrin-mediated

endocytosis[3].

Endosomal Escape: Once trapped in endosomes, the peptide must induce endosomolysis to

reach the cytosol and nucleus[3].
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Expert Insight on Fluorophore Causality: FAM is a highly pH-sensitive fluorophore (pKa ~6.4).

Inside the acidic environment of an early/late endosome (pH 5.5–6.0), FAM fluorescence is

partially quenched. Upon successful endosomal escape into the neutral cytosol (pH ~7.4), a

sudden "fluorescence burst" is observed. Therefore, FAM does not merely report localization;

its fluorescence intensity is a direct biophysical readout of endosomal escape efficiency.
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Mechanistic pathways of FAM-TAT (47-57) cellular uptake and intracellular localization.
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Experimental Design & Self-Validating Controls
To ensure scientific integrity and avoid common artifacts in CPP research, your experimental

design must incorporate the following self-validating systems:

The Trypsin Imperative (Flow Cytometry): Because TAT is highly cationic, it adheres

stubbornly to the outer leaflet of the plasma membrane. If cells are merely washed with PBS,

flow cytometry will measure both internalized and surface-bound peptide, yielding massive

false positives., stripping away extracellular TAT and ensuring only true intracellular

fluorescence is quantified[4].

Thermodynamic Gating (4°C vs. 37°C): Endocytosis is an ATP-dependent active transport

mechanism that completely halts at 4°C. Direct membrane translocation, however, is a

physical process that continues (albeit slower) at low temperatures. By running a parallel 4°C

control, you can definitively [5].

The Fixation Artifact Warning (Microscopy): Chemical fixation (e.g., 4% Paraformaldehyde)

permeabilizes membranes slightly and disrupts the proton gradient of endosomes. This

artificially releases trapped FAM-TAT, driving it into the nucleus due to its affinity for nucleic

acids. Always perform intracellular tracking of TAT in live cells.

Protocol I: Quantitative Uptake Kinetics via Flow
Cytometry
This protocol quantifies the time- and concentration-dependent internalization of FAM-TAT (47-

57).

Reagents: FAM-TAT (47-57) (1 mM stock in sterile water), 0.25% Trypsin-EDTA, PBS (pH 7.4),

Propidium Iodide (PI) or DAPI.

Step-by-Step Methodology:

Cell Seeding: Seed target cells (e.g., HeLa, HEK293) in 24-well plates at

cells/well. Incubate overnight at 37°C, 5% CO₂.
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Peptide Incubation: Aspirate media. Add fresh complete media containing FAM-TAT (47-57)

at desired concentrations (e.g., 1, 5, and 10 µM).

Validation Control: Prepare a parallel plate pre-chilled to 4°C and incubate on ice to block

endocytosis.

Kinetic Tracking: Incubate for specific time points (e.g., 30 min, 1 h, 2 h, 4 h).

Stringent Washing & Cleavage: Aspirate the peptide media. Wash cells twice with cold

Heparin-PBS (20 U/mL) to outcompete electrostatic binding, followed by one standard PBS

wash.

Trypsinization (Critical): Add 150 µL of 0.25% Trypsin-EDTA per well. Incubate for 5 minutes

at 37°C to detach cells and degrade membrane-bound peptide[4].

Harvesting: Neutralize trypsin with 350 µL of media containing 10% FBS. Transfer to flow

cytometry tubes and centrifuge at 300 × g for 5 mins.

Resuspension & Viability Staining: Resuspend the pellet in 300 µL of cold FACS buffer (PBS

+ 2% FBS). Add 1 µg/mL Propidium Iodide just before analysis to exclude dead cells (which

passively leak peptide).

Acquisition: Analyze on a flow cytometer using the FITC channel (Ex: 488 nm, Em: 530/30

nm) for FAM, and the PE/Texas Red channel for PI.

Protocol II: Live-Cell Confocal Laser Scanning
Microscopy (CLSM)
This protocol visualizes the subcellular localization and endosomal escape of the peptide.

Step-by-Step Methodology:

Preparation: Seed cells in 35 mm glass-bottom confocal dishes (e.g., MatTek) and culture

until 70% confluent.

Organelle Counterstaining: 30 minutes prior to the end of the peptide incubation, add

Hoechst 33342 (1 µg/mL) to label nuclei, and LysoTracker™ Red DND-99 (50 nM) to label
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acidic endolysosomes.

Peptide Incubation: Replace media with phenol-red-free media containing 5 µM FAM-TAT

(47-57). Incubate for 1 to 2 hours at 37°C.

Extracellular Quenching: Instead of washing (which can cause cells to detach or alter

morphology), add Trypan Blue (final concentration 0.1%) directly to the imaging buffer.

Trypan blue is cell-impermeable but highly effective at quenching extracellular FAM

fluorescence via FRET.

Live Imaging: Transfer the dish to a heated (37°C) confocal microscope stage.

Excite FAM at 488 nm and collect emission at 500–550 nm.

Evaluate co-localization between FAM (Green) and LysoTracker (Red). Yellow punctate

structures indicate endosomal entrapment; diffuse green fluorescence throughout the

cytosol and nucleus indicates successful endosomal escape.

Expected Data & Mechanistic Profiling
When validating the uptake pathway of FAM-TAT (47-57), pharmacological inhibitors should be

used to map the exact entry routes. Below is a summary of expected quantitative flow

cytometry data when dissecting the uptake mechanism:
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Experimental
Condition

Target Mechanism
Inhibited

Expected FAM
Fluorescence (% of
Control)

Mechanistic
Rationale

37°C, Standard Media None (Baseline) 100%
Represents total

physiological uptake.

4°C Incubation
Energy-dependent

endocytosis
10% – 15%

Halts ATP-dependent

macropinocytosis;

residual signal is

direct translocation[5].

Amiloride (3 mM) Macropinocytosis 30% – 40%

Blocks Na⁺/H⁺

exchange required for

actin-driven

macropinosome

formation[5].

Chlorpromazine (10

µM)

Clathrin-mediated

endocytosis
75% – 85%

TAT (47-57) relies

heavily on

macropinocytosis;

clathrin plays a minor

role[5].

No Trypsin Wash
Surface Binding

(False Positives)
250% – 300%

Fails to remove

HSPG-bound peptide,

artificially inflating

"uptake" metrics[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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